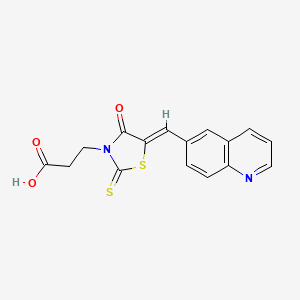
(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, also known as QL-IX-55, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemotherapeutic Agents
One study focused on the synthesis of 3-substituted thiazoloquinoline derivatives, aiming to discover more active antimicrobial compounds. The researchers synthesized compounds with stronger activities against gram-negative and gram-positive bacteria in vitro compared to nalidixic acid, highlighting the potential of such compounds in addressing microbial resistance. This research suggests the value of thiazoloquinoline derivatives in developing new antimicrobial drugs (Kadoya, Suzuki, Takamura, & Dohmori, 1976).
Antiallergy Agents
Another research avenue explored the antiallergic activities of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and their derivatives. Through evaluation in the rat passive cutaneous anaphylaxis (PCA) test, compounds with specific substituents showed high potency, suggesting a promising direction for the development of new antiallergy medications (LeMahieu, Carson, Nason, Parrish, Welton, Baruth, & Yaremko, 1983).
Sensing Biological Zn(II)
The compound's derivatives have been utilized in creating fluorescein-based dyes for sensing biological Zn(II). These dyes, due to their low background fluorescence and high emissivity Zn(II) complexes, offer significant improvements in specificity and dynamic range for Zn(II) detection, providing tools for biological and medical research (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).
Corrosion Inhibition
Research has also been conducted on quinolinylmethylene derivatives as corrosion inhibitors for mild steel in acidic solutions. The findings demonstrated these compounds' effectiveness in reducing corrosion, offering insights into their potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).
Quality Control of Pharmaceuticals
Another study highlighted the use of analytical methods for quality control among derivatives of 4-oxoquinoline-3-propanoic acids, showing the importance of these compounds in ensuring the safety and efficacy of pharmaceutical products. This research points to the critical role of such derivatives in the pharmaceutical industry, particularly in the development and quality assurance of antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Eigenschaften
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRHQJYFFIZAW-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677053.png)
![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)
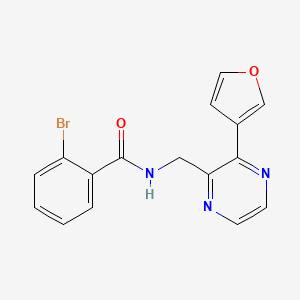
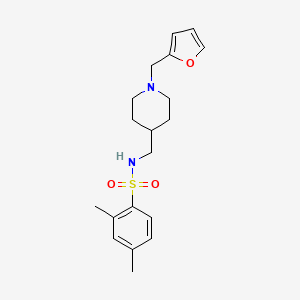
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)
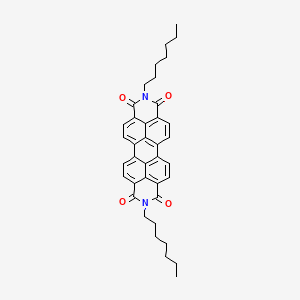
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2677063.png)
![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)
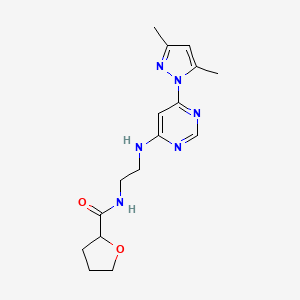

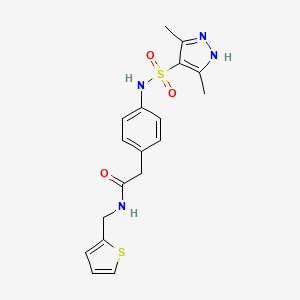
![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)
![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)